molecular formula C11H10ClN3O2 B13161215 3-(6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)acrylic acid

3-(6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)acrylic acid

Cat. No.: B13161215
M. Wt: 251.67 g/mol
InChI Key: OEDMRZLVACHJOH-ONEGZZNKSA-N
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Description

3-{6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}prop-2-enoic acid is a chemical compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. This compound is characterized by the presence of a chloro group, two methyl groups, and a prop-2-enoic acid moiety attached to the pyrazolo[3,4-b]pyridine core. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-{6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}prop-2-enoic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[3,4-b]pyridine scaffold.

    Introduction of the chloro and methyl groups: The chloro and methyl groups are introduced through substitution reactions using suitable reagents.

    Attachment of the prop-2-enoic acid moiety: The final step involves the addition of the prop-2-enoic acid group to the pyrazolo[3,4-b]pyridine core through a coupling reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

3-{6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, sodium methoxide, and amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-{6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}prop-2-enoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-{6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

3-{6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}prop-2-enoic acid can be compared with other similar compounds, such as:

    6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol: This compound shares the pyrazolo[3,4-b]pyridine core but differs in the functional groups attached to it.

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar core structure but differ in the arrangement of atoms and the presence of additional functional groups.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also share structural similarities but have different biological activities and applications.

Properties

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

(E)-3-(6-chloro-1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enoic acid

InChI

InChI=1S/C11H10ClN3O2/c1-6-8-5-7(3-4-9(16)17)10(12)13-11(8)15(2)14-6/h3-5H,1-2H3,(H,16,17)/b4-3+

InChI Key

OEDMRZLVACHJOH-ONEGZZNKSA-N

Isomeric SMILES

CC1=NN(C2=C1C=C(C(=N2)Cl)/C=C/C(=O)O)C

Canonical SMILES

CC1=NN(C2=C1C=C(C(=N2)Cl)C=CC(=O)O)C

Origin of Product

United States

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